molecular formula C23H15F2N3 B2615313 8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-63-8

8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2615313
CAS No.: 932325-63-8
M. Wt: 371.391
InChI Key: HZUXFNBHWPJENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15F2N3 and its molecular weight is 371.391. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Electrochemical Properties

Research has demonstrated that the introduction of fluorine atoms into the pyrazoloquinoline molecule, a category to which 8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline belongs, can significantly alter its properties. For example, fluorination has been shown to modify fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. The basicity of these molecules can be tuned through the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors and preserving high fluorescence yield under certain conditions (Szlachcic & Uchacz, 2018).

Molecular Sensing and Fluorescence

The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, closely related to the this compound structure, has been identified as a versatile building block for the construction of brightly fluorescent molecular sensors. These compounds can be integrated into systems that show strong analyte-induced fluorescence enhancement or exhibit bright ratiometric dual emission, making them suitable for metal ion recognition and other sensing applications (Rurack et al., 2002).

Supramolecular Aggregation

The substitution patterns on dihydrobenzopyrazoloquinoline derivatives, which share structural similarities with this compound, have been shown to influence the dimensionality of supramolecular aggregation. These studies reveal how molecular modifications can affect the formation of cyclic centrosymmetric dimers, sheets, or complex three-dimensional framework structures through hydrogen bonding and π-π stacking interactions, highlighting the potential for designing materials with specific aggregation properties (Portilla et al., 2005).

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-2-9-18(10-3-14)28-23-19-12-17(25)8-11-21(19)26-13-20(23)22(27-28)15-4-6-16(24)7-5-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUXFNBHWPJENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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